7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid
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Overview
Description
7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene, but with one of the CH groups replaced by a nitrogen atom. This compound is characterized by its chloro, ethoxyphenyl, and carboxylic acid functional groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The ethoxyphenyl group can be introduced through a subsequent substitution reaction, and the carboxylic acid group can be added through oxidation of a methyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as palladium-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds under mild conditions, making the process more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Aminoquinolines, hydroxyquinolines, and other substituted quinolines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
7-Chloroquinoline-4-carboxylic acid: Lacks the ethoxyphenyl group.
8-Methylquinoline-4-carboxylic acid: Lacks the chloro group.
2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid: Lacks the methyl group at the 8-position.
Uniqueness: The presence of both the chloro and ethoxyphenyl groups in 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid gives it unique chemical properties and reactivity compared to its similar compounds
Properties
IUPAC Name |
7-chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-3-24-13-6-4-12(5-7-13)17-10-15(19(22)23)14-8-9-16(20)11(2)18(14)21-17/h4-10H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVPQAYESQGLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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